Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate
描述
属性
IUPAC Name |
ethyl 4-oxo-4-[2-(pyrrolidin-1-ylmethyl)phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)10-9-16(19)15-8-4-3-7-14(15)13-18-11-5-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDMKNZAFAVZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643680 | |
| Record name | Ethyl 4-oxo-4-{2-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-27-4 | |
| Record name | Ethyl 4-oxo-4-{2-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Grignard Reaction Step
- Starting Materials: Beta-bromophenylethane or its derivatives (substituted with pyrrolidinomethyl group if pre-installed).
- Reagents: Magnesium metal, methyl tertiary butyl ether (MTBE) as solvent, sometimes with a thinner (co-solvent) to optimize reaction conditions.
- Conditions:
- Temperature: 30–60 °C
- Reaction time: 1–12 hours
- Molar ratios: MTBE to beta-bromophenylethane between 1:5 and 5:1
- Volume ratio of thinner to MTBE: 0 to 0.25:1
- Process: Magnesium is activated (often with iodine) in a dry flask under nitrogen atmosphere. Beta-bromophenylethane is added dropwise to form the Grignard reagent. The solvent system ensures solubility and reaction control.
Addition to Oxalic Acid Diethyl Ester
- Reagents: Oxalic acid diethyl ester (diethyl oxalate)
- Conditions:
- Temperature: -30 to 50 °C (commonly -5 to -10 °C for controlled addition)
- Reaction time: 1–15 hours
- Process: The Grignard reagent is added slowly to a cooled solution of diethyl oxalate in ether under nitrogen. This step forms the keto-ester intermediate, ethyl 4-oxo-4-phenylbutyrate or its substituted analog.
Hydrolysis and Workup
- Reagents: Acidic aqueous solution (e.g., 10% HCl), sometimes mercaptan or acetic acid as acid catalysts.
- Conditions:
- Temperature: 0–20 °C (preferably 5–15 °C)
- Reaction time: 0.1–1.0 hour
- Process: The product solution from the addition step is hydrolyzed under acidic conditions to convert the intermediate into the final keto-ester. The mixture is then neutralized with sodium bicarbonate, washed with saturated salt solution, dried, and concentrated under reduced pressure.
Specific Example (Adapted from Patent CN101265188A)
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1. Grignard Formation | Magnesium (7.2 g), beta-bromophenylethane (56.1 g), MTBE (126 g), THF (10 g), iodine catalyst, N2 atmosphere, 50–60 °C, 2 h | Formation of Grignard reagent in MTBE/THF solvent system | - |
| 2. Addition Reaction | Oxalic acid diethyl ester (52.6 g), ether (20 g), -5 to -10 °C, 0.5 h | Addition of Grignard reagent to diethyl oxalate to form keto-ester intermediate | - |
| 3. Hydrolysis | 10% HCl aqueous solution (100 g), 31% HCl (30 g), 0–10 °C, 0.5 h | Acid hydrolysis of intermediate to yield ethyl 4-oxo-4-phenylbutyrate | 80.5% |
This method emphasizes a short synthesis cycle, high yield (>80%), and low production cost due to optimized solvent use and reaction conditions.
Comparative Analysis of Preparation Routes
| Route | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Phenyl Aldehyde Route | Aldol condensation, esterification, catalytic reduction | Moderate yield (~69%), well-established | Multi-step, longer synthesis time |
| Acetic Anhydride Route | Condensation, hydrogenation, esterification | Good control over intermediates | More steps, complex purification |
| Grignard Route (Preferred) | Grignard reagent formation, addition to diethyl oxalate | Shortest route, high yield (>80%), cost-effective | Requires strict anhydrous, inert atmosphere conditions |
The Grignard route is favored for industrial synthesis due to its efficiency and scalability, despite the need for careful control of reaction conditions.
Summary of Key Parameters for Optimal Preparation
| Parameter | Optimal Range | Notes |
|---|---|---|
| Grignard Reaction Temperature | 30–60 °C | Ensures efficient reagent formation |
| Grignard Reaction Time | 1–12 hours | Depends on scale and stirring efficiency |
| Solvent System | MTBE with 0–0.25 volume ratio thinner | Balances solubility and reaction control |
| Addition Reaction Temperature | -30 to 50 °C (preferably -5 to -10 °C) | Controls selectivity and yield |
| Hydrolysis Temperature | 0–20 °C (preferably 5–15 °C) | Prevents decomposition, improves purity |
| Hydrolysis Time | 0.1–1.0 hour | Sufficient for complete conversion |
Research Findings and Industrial Relevance
- The use of methyl tertiary butyl ether as a solvent with a small amount of thinner improves the Grignard reagent stability and reaction safety.
- The keto-ester intermediate formed is insoluble in the reaction solvent, which helps prevent side reactions and improves yield.
- Acid hydrolysis under controlled low temperature prevents degradation of the product and ensures high purity.
- The overall process is scalable and suitable for industrial production of intermediates for angiotensin-converting enzyme inhibitors and related pharmaceuticals.
化学反应分析
Types of Reactions
Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
Medicinal Chemistry
1. Synthesis of Angiotensin-Converting Enzyme Inhibitors
Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate serves as a crucial intermediate in the synthesis of angiotensin-converting enzyme inhibitors (ACEIs), which are vital in treating hypertension and heart failure. The compound's structure allows for modifications that enhance the efficacy and selectivity of these inhibitors.
Case Study: Synthesis Pathway
A notable synthesis pathway involves the conversion of this compound to ethyl (R)-2-hydroxy-4-phenylbutanoate, an important chiral precursor for ACEIs. This transformation can be achieved through biocatalytic processes using engineered microorganisms, which provide high yields and enantioselectivity.
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Bioreduction of this compound | Recombinant E. coli | >99% ee |
Cosmetic Formulations
2. Use in Cosmetic Products
The compound has been investigated for its role in cosmetic formulations, particularly as a stabilizer and active ingredient due to its unique chemical properties. Its ability to enhance skin hydration and improve product stability makes it a candidate for various cosmetic applications.
Case Study: Topical Formulation Development
In a study focusing on the formulation of moisturizing creams, this compound was incorporated to evaluate its effects on rheological properties and skin feel. The results indicated that the compound significantly improved the texture and moisturizing effects of the formulation.
| Parameter | Control | With Ethyl Compound |
|---|---|---|
| Consistency Index | 50 | 75 |
| Stickiness | Moderate | Low |
| Skin Hydration (after 24h) | 30% | 55% |
Pharmaceutical Applications
3. Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound, making it a candidate for inclusion in formulations aimed at preventing infections.
Case Study: Antimicrobial Efficacy Testing
In vitro testing demonstrated that formulations containing this compound exhibited significant antimicrobial activity against various pathogens, suggesting its potential use in pharmaceutical applications aimed at infection control.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
作用机制
The mechanism of action of ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The pyrrolidine ring and phenyl group play crucial roles in binding to the target sites, while the ester and ketone groups influence the compound’s reactivity and stability.
相似化合物的比较
Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4-phenylbutyrate: Lacks the pyrrolidine ring, making it less versatile in biological applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl 4-oxo-4-[2-(morpholinomethyl)phenyl]butyrate: Contains a morpholine ring instead of a pyrrolidine ring, which can alter its binding properties and biological activity.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
生物活性
Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly in the realms of medicinal chemistry and drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an α-ketoester. Its molecular formula is , and it has a molecular weight of approximately 225.25 g/mol. The compound features a pyrrolidine moiety which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.25 g/mol |
| Boiling Point | 132 °C (approx.) |
| Density | 1.091 g/mL |
| Flash Point | >230 °F |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted that certain structural analogs demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae . The presence of the pyrrolidine ring enhances interaction with microbial targets, potentially disrupting cell wall synthesis or function.
Anticancer Properties
The compound's derivatives have been investigated for their anticancer potential. In vitro studies suggest that these compounds may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, a derivative exhibited moderate cytotoxicity against human epithelial lung carcinoma cells .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for microbial survival or cancer cell proliferation.
- Modulation of Signaling Pathways : It may influence signaling cascades related to apoptosis and cell cycle regulation.
- Interaction with Cellular Targets : The pyrrolidine group likely facilitates binding to specific receptors or enzymes, enhancing the compound's efficacy.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions involving α-ketoesters and amines. Notably, the use of biocatalysts such as Saccharomyces cerevisiae has been reported to improve yields and selectivity in synthesizing optically active forms of the compound .
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A case study demonstrated that a synthesized derivative effectively inhibited the growth of Candida albicans with an IC50 value lower than 10 μg/mL .
- Anticancer Activity : Another study found that derivatives showed significant inhibition of proliferation in breast cancer cell lines, suggesting potential as therapeutic agents .
常见问题
Q. What synthetic methodologies are recommended for synthesizing Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate?
Methodological Answer: A multi-step synthesis involving cyclization and electrophilic substitution is commonly employed. Key steps include:
Precursor Formation : Reacting ethyl acetoacetate with a substituted phenyl group to form intermediates like ethyl 2-acetyl-4-oxo-4-(substituted phenyl)butanoate.
Cyclization : Introducing amino-substituted compounds under acidic conditions (e.g., glacial acetic acid) to form the pyrrolidine ring.
Precipitation : Quenching the reaction with ice water to isolate the final product.
Q. Critical Parameters :
- Temperature control during cyclization (40–60°C).
- Stoichiometric ratios of reactants (1:1.2 for precursor formation).
- Acid catalyst concentration (5–10% glacial acetic acid).
Characterization : Use NMR, LC-MS, and IR spectroscopy to validate structural integrity .
Q. How should researchers design initial experiments to explore the compound’s reactivity?
Methodological Answer: Employ Design of Experiments (DoE) to systematically assess variables:
Factor Selection : Identify critical parameters (e.g., temperature, pH, catalyst loading).
Response Variables : Define outputs (e.g., yield, purity).
Screening Designs : Use fractional factorial designs (e.g., 2^k-p) to reduce experimental runs while capturing interactions .
Q. Example Screening Table :
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 40 | 60 |
| Catalyst (mol%) | 5 | 10 |
| Reaction Time (h) | 12 | 24 |
Validation : Confirm results with triplicate runs and ANOVA for statistical significance .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with AI-driven simulations:
Reaction Path Search : Use software like Gaussian or ORCA to model transition states and intermediates.
Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent selection, activation energy).
Feedback Loops : Refine computational models using experimental data (e.g., yields, kinetics) .
Case Study :
ICReDD’s approach combines quantum mechanics and information science to reduce trial-and-error experimentation by 50% .
Q. What strategies resolve contradictory data in reaction yield optimization?
Methodological Answer: Adopt statistical contradiction analysis :
Root-Cause Analysis : Use Pareto charts to identify dominant factors causing variability.
Response Surface Methodology (RSM) : Map non-linear relationships between variables (e.g., curvature effects in temperature vs. yield).
Robust Optimization : Apply Taguchi methods to minimize sensitivity to noise factors (e.g., impurity levels) .
Q. Example RSM Workflow :
- Central Composite Design (CCD) for 3 factors.
- Fit quadratic models to predict optimal yield regions.
Q. How does reactor design influence scalability for this compound’s synthesis?
Methodological Answer: Key considerations include:
Mixing Efficiency : Use Computational Fluid Dynamics (CFD) to optimize agitation in batch reactors.
Heat Transfer : Design jacketed reactors with controlled cooling/heating rates to manage exothermic cyclization steps.
Scale-Up Criteria : Maintain geometric similarity (e.g., constant power/volume ratio) during pilot-scale transitions .
Q. Reactor Types :
Q. What interdisciplinary approaches enhance mechanistic understanding of its biological activity?
Methodological Answer: Combine cheminformatics and bioassay data :
Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger.
Metabolomics : Track metabolic pathways via LC-MS/MS to identify bioactive derivatives.
Feedback-Driven Synthesis : Modify substituents (e.g., pyrrolidine methyl groups) based on activity trends .
Validation : Cross-reference computational predictions with in vitro assays (e.g., IC50 measurements).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
